molecular formula C16H15NO4 B13382613 N--Phenoxycarbonyl-L-phenylalanine

N--Phenoxycarbonyl-L-phenylalanine

Cat. No.: B13382613
M. Wt: 285.29 g/mol
InChI Key: QAGUVKYLCYSVQT-UHFFFAOYSA-N
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Description

Contextualization within Amino Acid Protecting Group Strategies

In the intricate field of peptide synthesis, the strategic protection of reactive functional groups is paramount to prevent undesired side reactions and ensure the controlled formation of peptide bonds. nih.gov The alpha-amino group of an amino acid is a primary site for such protection. nih.gov Over the decades, a variety of protecting groups have been developed, with the most prominent being the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. peptide.comthermofisher.com These groups offer reliable protection and can be removed under specific, orthogonal conditions, forming the bedrock of modern solid-phase peptide synthesis (SPPS). thermofisher.com

The N-phenoxycarbonyl (Phoc) group, the defining feature of N-Phenoxycarbonyl-L-phenylalanine, falls within the broader class of carbamate-based protecting groups, similar to Boc and Fmoc. wikipedia.orgorganic-chemistry.org A protecting group is a molecular fragment that is temporarily attached to a functional group to decrease its reactivity during subsequent chemical reactions. wikipedia.org After the desired transformations are complete, the protecting group is removed. wikipedia.org The choice of a protecting group is critical and depends on its stability to various reaction conditions and the selectivity of its removal. organic-chemistry.org While the Phoc group has been explored as a protecting group for amines, it has been largely superseded in routine peptide synthesis by the more widely adopted Boc and Fmoc strategies due to issues such as intramolecular cyclization in certain contexts.

Significance as a Precursor in Complex Molecule Synthesis

Beyond its role as a protected amino acid, N-Phenoxycarbonyl-L-phenylalanine serves as a valuable precursor in the synthesis of more complex molecules. The phenoxycarbonyl group can act as a reactive moiety, enabling the construction of various heterocyclic systems and other intricate architectures. For instance, N-acylphenylalanine derivatives are key components in the synthesis of a variety of biologically active compounds.

The general class of phenylalanine derivatives has been extensively used as starting materials for the synthesis of novel compounds with potential therapeutic applications, including antiviral agents like HIV-1 capsid inhibitors and compounds with activity against mycobacteria. wikipedia.orgwikipedia.org While specific examples detailing the direct use of N-Phenoxycarbonyl-L-phenylalanine are not as prevalent in recent literature as those for its Boc-protected counterpart, its structural motif is relevant to the synthesis of compounds where a phenoxycarbonyl-activated amine is a key intermediate.

Historical Development and Evolution of N-Phenoxycarbonyl Chemistry

The development of amino acid protecting groups is a cornerstone of peptide chemistry. The journey began with the introduction of the carbobenzoxy (Cbz) group by Bergmann and Zervas in 1932, which was the first reversible Nα-protecting group for peptide synthesis. chemicalbook.com This innovation paved the way for the controlled synthesis of peptides. In the early 1960s, the introduction of the Boc group by Merrifield revolutionized the field, leading to the development of solid-phase peptide synthesis (SPPS). chemicalbook.com The Fmoc group, introduced by Carpino in 1970, offered a milder, base-labile alternative to the acid-labile Boc group. chemicalbook.com

The exploration of the phenoxycarbonyl group as a protecting strategy for amines occurred within this broader context of developing new and orthogonal protecting groups. However, challenges associated with its use, such as the potential for intramolecular cyclization reactions, limited its widespread adoption in mainstream peptide synthesis, leading to the dominance of the Boc and Fmoc strategies. Despite this, the chemistry of phenoxycarbonyl compounds continues to be relevant in other areas of organic synthesis.

Scope of Academic Research on N-Phenoxycarbonyl-L-phenylalanine Derivatives

Current academic research on phenylalanine derivatives is vast and diverse, although direct studies focusing on N-Phenoxycarbonyl-L-phenylalanine are less common. The broader research landscape encompasses the synthesis and application of a wide array of phenylalanine analogs. researchgate.net These derivatives are investigated for their potential as therapeutic agents, with applications ranging from antiviral and anticancer research to the development of novel enzyme inhibitors. wikipedia.orgnih.gov

For example, various N-acylated phenylalanine derivatives are synthesized and evaluated for their biological activities. magritek.com Research also explores the incorporation of modified phenylalanine residues into peptides to study protein structure and function or to create peptides with enhanced therapeutic properties. researchgate.net While N-Boc-L-phenylalanine is a more frequently utilized precursor in these studies, the underlying principles of modifying the phenylalanine scaffold are applicable to derivatives like N-Phenoxycarbonyl-L-phenylalanine. The development of new synthetic methodologies to access diverse phenylalanine derivatives remains an active area of investigation. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

2-(phenoxycarbonylamino)-3-phenylpropanoic acid

InChI

InChI=1S/C16H15NO4/c18-15(19)14(11-12-7-3-1-4-8-12)17-16(20)21-13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,20)(H,18,19)

InChI Key

QAGUVKYLCYSVQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for N Phenoxycarbonyl L Phenylalanine and Its Derivatives

Phosgene-Free Synthesis Approaches

Traditional methods for synthesizing amino acid N-carboxyanhydrides (NCAs), precursors for polypeptides, often relied on the use of highly toxic reagents like phosgene (B1210022) or its derivatives. researchgate.netresearchgate.net This has driven the development of phosgene-free synthetic routes, which offer safer and more environmentally friendly alternatives. researchgate.net One of the most prominent phosgene-free strategies involves the use of diphenyl carbonate (DPC) or other bisarylcarbonates. researchgate.netresearchgate.net These alternatives are less toxic and volatile, making the synthesis of monomers like N-phenoxycarbonyl-L-phenylalanine more convenient and suitable for both laboratory and industrial-scale production. researchgate.netnii.ac.jp

The use of N-phenoxycarbonyl derivatives, which are stable and easier to handle than moisture-sensitive NCAs, represents a significant advancement. researchgate.net These activated urethane (B1682113) derivatives can be used in chain-growth polycondensation to produce polypeptides. researchgate.net

A cornerstone of phosgene-free synthesis is the N-carbamylation of amino acid salts using diphenyl carbonate (DPC). researchgate.net In this method, the amino acid is first converted into a more reactive salt, such as a tetrabutylammonium (B224687) or imidazolium (B1220033) salt, which enhances its solubility in organic solvents. researchgate.net This salt then readily reacts with diphenyl carbonate. researchgate.net

The reaction involves the nucleophilic attack of the amino group of the amino acid salt on one of the carbonyl carbons of DPC, leading to the formation of the N-phenoxycarbonyl derivative and the elimination of phenol (B47542). Specifically, N-phenoxycarbonyl-L-phenylalanine can be synthesized by the N-carbamylation of the tetrabutylammonium salt of L-phenylalanine with diphenyl carbonate. researchgate.net This approach is not only effective for L-phenylalanine but also for a variety of other amino acids, demonstrating its versatility. researchgate.net

Table 1: Synthesis of N-Phenoxycarbonyl Amino Acid Derivatives

Amino Acid Activating Salt Reagent Product
L-phenylalanine Tetrabutylammonium Salt Diphenyl Carbonate N-Phenoxycarbonyl-L-phenylalanine
L-alanine Tetrabutylammonium Salt Diphenyl Carbonate N-Phenoxycarbonyl-L-alanine
Z-l-lysine Tetrabutylammonium Salt Diphenyl Carbonate N-Phenoxycarbonyl-Z-l-lysine
Benzyl-l-serine Tetrabutylammonium Salt Diphenyl Carbonate N-Phenoxycarbonyl-benzyl-l-serine
L-phenylalanine Imidazolium Salt Diphenyl Carbonate N-Phenoxycarbonyl-L-phenylalanine

This table summarizes the synthesis of various N-phenoxycarbonyl amino acid derivatives via the N-carbamylation of their activated salts with diphenyl carbonate, as described in the literature. researchgate.net

Facile Synthesis via Two-Phase Reaction Systems

To further streamline the synthesis of N-phenoxycarbonyl amino acids (NPCs), a facile method utilizing a simple two-phase reaction system has been developed. rsc.orgresearchgate.net This technique offers a significant advantage by eliminating the need for laborious purification steps such as column chromatography or recrystallization, which were previously major obstacles to the widespread use of NPC monomers. rsc.org

The two-phase system simplifies the work-up process, allowing for the production of high-purity monomers. rsc.org This enhanced availability of NPCs facilitates the broader application of these stable monomers in polypeptide synthesis. rsc.org An example of a two-phase system in a related synthesis involves a chloroform-water system for the cleavage of a Schiff base of an L-phenylalanine ethyl ester derivative. google.com The development of such efficient, straightforward methods is crucial for advancing the use of NPCs in the fields of biomedicine and biomaterials. rsc.orgresearchgate.net

Optimization of Reaction Conditions for Monomer Yield and Purity

Furthermore, the choice of reagents and reaction pathway plays a vital role. Phosgene-free methods using bisarylcarbonates with electron-withdrawing substituents have been shown to produce NCAs (from N-phenoxycarbonyl precursors) with greater than 95% purity after a simple workup. researchgate.net In the broader context of phenylalanine derivative synthesis, controlling reaction conditions is also essential to prevent side reactions like racemization. nih.govmdpi.com For instance, in amide coupling reactions, the choice of coupling agent and base, as well as the reaction temperature, can be optimized to maintain the stereochemical integrity of the L-phenylalanine moiety. nih.govmdpi.com While not directly about N-phenoxycarbonyl synthesis, studies on the bioconversion of trans-cinnamic acid to L-phenylalanine highlight the importance of optimizing parameters like pH, temperature, and the concentration of reactants to improve product yield. nih.gov

Table 2: Factors Influencing Yield and Purity

Factor Influence on Synthesis Reference
Synthesis Method Two-phase systems eliminate the need for column chromatography, simplifying purification and increasing purity. rsc.orgresearchgate.net
Reagents Use of bisarylcarbonates in phosgene-free routes can lead to >95% purity after simple workup. researchgate.net
Coupling Conditions Mild coupling conditions (e.g., specific agents and bases at 0 °C) are crucial to prevent racemization of the phenylalanine backbone. nih.gov

| Work-up Procedure | Avoiding tedious purification procedures through optimized synthesis design enhances yield and purity. | researchgate.net |

Comparative Analysis with Alternative N-Protecting Group Formations in Amino Acid Chemistry

In peptide synthesis, the protection of the α-amino group is a fundamental step to ensure controlled amide bond formation. nih.govlibretexts.org The N-phenoxycarbonyl group is one of many N-protecting groups, each with distinct characteristics regarding introduction, stability, and cleavage.

A comparison with widely used protecting groups reveals the specific advantages of the N-phenoxycarbonyl moiety.

tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc): These are the cornerstones of modern solid-phase peptide synthesis. nih.gov The Boc group is acid-labile, while the Fmoc group is base-labile, allowing for orthogonal protection schemes. nih.gov The N-phenoxycarbonyl group, in contrast, is primarily used as an activated precursor for N-carboxyanhydride (NCA) formation in polymerization, a different application than the stepwise addition of amino acids in peptide synthesis. researchgate.net Its stability is a key feature, making it easier to handle than the highly reactive NCAs. researchgate.net

Carbobenzyloxy (Cbz or Z): Another classic protecting group, Cbz is typically removed by hydrogenolysis. Like Boc and Fmoc, its primary role is to temporarily block the amine during peptide coupling.

N-Alkyl Carbamoylimidazoles: These have emerged as a sustainable and safer alternative to phosgene and its substitutes for creating urea (B33335) and carbamate (B1207046) linkages. nih.gov They are storable, water-stable crystalline compounds. nih.gov While both N-phenoxycarbonyl (from DPC) and N-alkyl carbamoylimidazoles (from CDI) represent phosgene-free approaches, their subsequent reactivity and applications differ.

The primary advantage of the N-phenoxycarbonyl group lies in its role as a stable, isolable monomer for polypeptide synthesis via the "activated urethane" method, which avoids the direct handling of toxic phosgene or moisture-sensitive NCAs. researchgate.netresearchgate.net This contrasts with groups like Boc and Fmoc, which are designed for selective cleavage during stepwise peptide synthesis. nih.gov The choice of protecting group is therefore dictated by the final synthetic goal, whether it is the controlled synthesis of a specific peptide sequence or the polymerization into a polypeptide. nih.govresearchgate.net

Chemical Reactivity and Transformation Mechanisms of N Phenoxycarbonyl L Phenylalanine

Urethane (B1682113) Reactivity and Carbon Dioxide Elimination Pathways

The N-phenoxycarbonyl group in N-Phenoxycarbonyl-L-phenylalanine is an activated urethane derivative. Its reactivity is central to the formation of peptide bonds. The polymerization of N-phenoxycarbonyl amino acids (NPCs) typically proceeds through the elimination of phenol (B47542) and carbon dioxide, leading to the formation of the polypeptide chain. This process can be initiated by heat or by the addition of a primary amine.

In the presence of a primary amine initiator, the synthesis of polypeptides from N-phenoxycarbonyl derivatives occurs via polycondensation. This reaction is accompanied by the elimination of phenol and CO2. For instance, the polycondensation of Nα,Nε-bis(phenoxycarbonyl)-l-lysine, a related compound, proceeds through the selective elimination of phenol and CO2 from the Nα-phenoxycarbonyl moiety at elevated temperatures in a solvent like N,N-dimethylacetamide (DMAc). A similar mechanism is expected for N-Phenoxycarbonyl-L-phenylalanine, where the amine initiator attacks the carbonyl carbon of the urethane, leading to a cascade of reactions that release phenol and CO2 and form the amide bond.

The thermal decomposition of phenylalanine itself involves complex pathways, including deamination and decarboxylation, but the reactivity of the N-phenoxycarbonyl derivative is primarily dictated by the urethane group. peptide.comresearchgate.net The controlled release of CO2 is a hallmark of this class of compounds in polypeptide synthesis. acs.org

Table 1: Key Aspects of Urethane Reactivity and CO2 Elimination

FeatureDescription
Reaction Type Polycondensation
Initiator Primary amine or heat
Leaving Groups Phenol and Carbon Dioxide
Key Intermediate Transient N-carboxyanhydride (NCA) may be formed in situ
Driving Force Formation of stable amide bonds and release of gaseous CO2

Pathways of Nucleophilic Attack and Formation of Amide/Urea (B33335) Linkages

The electrophilic carbonyl carbon of the N-phenoxycarbonyl group is susceptible to nucleophilic attack. This reactivity is harnessed for the formation of amide (peptide) bonds and can also lead to the formation of urea linkages.

When a primary amine acts as a nucleophile, it attacks the carbonyl carbon of the N-phenoxycarbonyl group. This initiates the polymerization process, resulting in the formation of a new amide bond and the propagation of the polypeptide chain. The resulting polypeptide has an amine-incorporated initiating end and an amino group at the propagating end.

Furthermore, the phenoxycarbonyl group can be a reactive handle for post-polymerization modification. For example, the Nε-phenoxycarbonyl group on the side chain of poly(l-lysine) can react with various amine compounds (primary, secondary, and aromatic) to form urea linkages with high conversion. This demonstrates the versatility of the phenoxycarbonyl group in reacting with different nucleophiles to form stable linkages. The general mechanism of nucleophilic attack by an amine on the urethane group is a fundamental step in these transformations.

Hydroxyl-Tolerated Reaction Pathways and Mechanistic Considerations

A significant advantage of using N-phenoxycarbonyl amino acids is their tolerance to nucleophilic impurities like water and alcohols, which is a major limitation for the use of moisture-sensitive NCAs. researchgate.net The controlled polymerization of NPC monomers can be successfully carried out in the presence of these nucleophiles. researchgate.net

The mechanism behind this tolerance lies in the relative reaction rates. The concentration of the highly reactive NCA, which is believed to be a transient intermediate in NPC polymerization, remains low. The primary amine initiator is highly active and competes effectively with water or alcohol for reaction with the NPC or the transient NCA. researchgate.net This allows for the synthesis of well-defined polypeptides even in the presence of hydroxyl-containing impurities.

This hydroxyl-tolerant property has been demonstrated in the polymerization of various NPCs, including those with unprotected phenolic hydroxyl groups like N-phenoxycarbonyl L-tyrosine. researchgate.net This suggests that N-Phenoxycarbonyl-L-phenylalanine polymerization would also exhibit a good tolerance to hydroxyl groups, a significant practical advantage in polypeptide synthesis.

Table 2: Factors Contributing to Hydroxyl-Tolerated Polymerization of NPCs

FactorMechanistic Implication
Low concentration of transient NCA Minimizes the opportunity for side reactions with water/alcohol.
High reactivity of amine initiator Amine initiator outcompetes hydroxyl groups in reacting with the monomer.
Controlled reaction conditions Optimization of temperature and catalyst can further favor the desired polymerization pathway.

Acid-Promoted Polymerization Mechanisms of N-Phenoxycarbonyl N-Substituted Amino Acids

Acid catalysis can be employed to promote the polymerization of N-phenoxycarbonyl N-substituted amino acids, such as N-substituted glycines (polypeptoids). acs.org While N-Phenoxycarbonyl-L-phenylalanine is not N-substituted, the principles of acid catalysis in urethane chemistry are relevant.

In the acid-promoted polymerization of N-phenoxycarbonyl N-substituted glycines, acetic acid has been shown to be an effective catalyst. acs.org The acid is believed to facilitate the formation of the corresponding N-carboxyanhydride (NCA) as the rate-determining step. acs.org

In a more general context of urethane formation, acid catalysts are thought to operate through a dual activation mechanism. The acid can activate the electrophile (the carbonyl group of the urethane) and the nucleophile (the attacking amine or alcohol) through hydrogen bonding. acs.orgacs.org This lowers the activation energy of the reaction, leading to an increased reaction rate. The strength of the acid and the nucleophilicity of its conjugate base are key factors in the catalytic efficiency. acs.orgacs.org

For N-Phenoxycarbonyl-L-phenylalanine polymerization, an appropriate acid catalyst could similarly accelerate the reaction, potentially leading to better control over the molecular weight and dispersity of the resulting polypeptide.

Analysis of Side Reactions and Their Suppression in Chemical Transformations

During the chemical transformations of N-Phenoxycarbonyl-L-phenylalanine, particularly in polymerization reactions, several side reactions can occur, impacting the purity and properties of the final polypeptide.

One common side reaction in the polymerization of N-substituted N-phenoxycarbonyl amino acids is the formation of 1,4-dialkylpiperazine-2,5-diones (DAPs), which are cyclic dipeptides. This is often a result of oligomers backbiting. acs.org While this is more prevalent with N-substituted amino acids, the potential for cyclization reactions should be considered.

Overactivation of the carboxylic acid group during coupling can also lead to side reactions. acs.org In the context of peptide synthesis in general, racemization at the α-carbon is a significant concern, as it can lead to the loss of stereochemical purity in the final polypeptide. acs.orgmdpi.com The conditions used for deprotection and coupling must be carefully controlled to minimize racemization. mdpi.com

Suppression of these side reactions is crucial for obtaining well-defined polypeptides. In the case of acid-promoted polymerization of N-phenoxycarbonyl N-substituted glycines, maintaining a low initiator concentration has been shown to inhibit the formation of DAPs. acs.org The addition of acetic acid during the polycondensation of Nα,Nε-bis(phenoxycarbonyl)-l-lysine was found to be effective in suppressing interchain coupling reactions. The use of specific additives, such as HOBt (hydroxybenzotriazole), is a common strategy to suppress racemization during peptide coupling. peptide.com

Table 3: Common Side Reactions and Suppression Strategies

Side ReactionDescriptionSuppression Strategy
Cyclic dipeptide formation Intramolecular cyclization of a dipeptide unit.Control of initiator concentration, optimization of reaction conditions.
Racemization Loss of stereochemical integrity at the α-carbon.Use of racemization-suppressing additives (e.g., HOBt), careful choice of coupling reagents and reaction conditions. peptide.com
Interchain coupling Unwanted reactions between polymer chains.Addition of an acid catalyst like acetic acid.
Overactivation Acylation at unintended sites due to highly reactive intermediates.Controlled activation of the carboxyl group. acs.org

Applications in Advanced Polymer and Biopolymer Synthesis

Monomer Utilization for Polypeptide Synthesis

N-Phenoxycarbonyl-L-phenylalanine is a stable, easy-to-handle activated urethane (B1682113) derivative of the amino acid phenylalanine. This stability, compared to more sensitive monomers like N-carboxyanhydrides (NCAs), makes it an advantageous precursor for creating polypeptides, which are synthetic polymers with backbones resembling those of natural proteins.

Polycondensation Reactions of Activated Urethane Derivatives

A primary method for synthesizing polypeptides from N-phenoxycarbonyl-L-phenylalanine is through polycondensation. This reaction typically involves heating the N-phenoxycarbonyl amino acid monomer, such as N-phenoxycarbonyl-L-phenylalanine, in a suitable solvent like N,N-dimethylacetamide (DMAc) with a primary amine initiator. researchgate.net The polymerization proceeds via the elimination of phenol (B47542) and carbon dioxide, resulting in the formation of the corresponding polypeptide chain. researchgate.netresearchgate.net

This method offers a direct, phosgene-free route to polypeptide synthesis. researchgate.net The molecular weight of the resulting polypeptide can be predictably controlled by adjusting the initial feed ratio of the monomer to the amine initiator. researchgate.netresearchgate.net Spectroscopic and mass spectrometry analyses confirm that the initiator, such as n-butylamine, is successfully incorporated at the chain end of the polypeptide, indicating a controlled initiation process. researchgate.net This technique has been successfully applied to a variety of amino acids, demonstrating its versatility. acs.org

Role as a Precursor in N-Carboxyanhydride (NCA) Formation for Ring-Opening Polymerization

N-Phenoxycarbonyl-L-phenylalanine also plays a crucial role as a precursor or latent form of an α-amino acid N-carboxyanhydride (NCA). researchgate.net NCAs are highly reactive cyclic monomers widely used in the ring-opening polymerization (ROP) to produce high molecular weight polypeptides. mdpi.comnih.gov The N-phenoxycarbonyl derivatives are advantageous because they are stable solids that are easier to purify and handle than the often moisture-sensitive NCAs. researchgate.netrsc.org

Controlled Polymerization Strategies for Defined Molecular Architectures

The use of N-phenoxycarbonyl-L-phenylalanine and its analogues facilitates controlled polymerization, leading to polypeptides with well-defined molecular weights and low polydispersity (Đ < 1.35). researchgate.net The control over the polymerization is achieved because the initiation and propagation steps proceed with minimal side reactions. researchgate.net The resulting polymers have predictable chain lengths based on the monomer-to-initiator ratio and possess high-fidelity terminal functionalities. researchgate.net

The addition of an acid catalyst, such as acetic acid, can further enhance polymerization controllability, especially for N-substituted glycine (B1666218) derivatives. acs.org This level of control is essential for creating complex polymer architectures, including block copolymers and polymers with specific end-groups, which are critical for advanced applications in materials science and biomedicine. researchgate.netmdpi.com

Functional Polypeptoid Synthesis from N-Phenoxycarbonyl N-Substituted Glycine Analogues

Polypeptoids are a class of peptide mimics based on a poly(N-substituted glycine) backbone. nih.gov They are of significant interest because their structure prevents the formation of hydrogen bonds in the backbone, leading to enhanced solubility and processability compared to polypeptides. acs.org Furthermore, their resistance to proteolytic degradation makes them promising candidates for biomedical applications. nih.gov

The polymerization of N-phenoxycarbonyl N-substituted glycines (NNPCs) is an effective method for producing well-defined polypeptoids. acs.org This approach is tolerant of nucleophilic impurities, which is a major advantage over traditional NCA polymerization. acs.org By using an acid catalyst, such as acetic acid, the polymerization of various NNPCs, including those derived from sarcosine (B1681465) (N-methyl glycine), N-ethyl glycine, and N-butyl glycine, can be well-controlled, yielding polypeptoids with predictable molecular weights and low dispersities (Đ < 1.11). acs.org This method provides access to a wide range of functional polypeptoids by varying the N-substituent. acs.orgacs.org

Table 1: Synthesis of N-Phenoxycarbonyl N-Substituted Glycines. acs.org
N-Substituted GlycineStarting MaterialsSolvent SystemYield
N-Phenoxycarbonyl SarcosineSarcosine, Sodium Bicarbonate, Phenyl Chloroformate (PCF)Water / Methyl tert-butyl ether (MTBE)87%
N-Phenoxycarbonyl-N-Ethyl GlycineN-ethyl glycine hydrochloride, Sodium Bicarbonate, PCFNot Specified in Abstract75%
N-Phenoxycarbonyl-N-Butyl GlycineN-butyl glycine hydrochloride, Sodium Bicarbonate, PCFNot Specified in Abstract84%

Regioselective Polymerization Approaches for Branched and Side-Chain Modified Polymers

N-Phenoxycarbonyl chemistry enables sophisticated regioselective polymerization strategies, allowing for the creation of polymers with complex branched structures and precisely placed side-chain modifications. A key example is the polymerization of monomers with multiple reactive sites protected by phenoxycarbonyl groups.

For instance, Nα,Nδ-bisphenoxycarbonyl-L-ornithine, which has two phenoxycarbonyl groups, can be polymerized regioselectively. researchgate.net Under controlled conditions, polymerization occurs selectively at the α-amino group, leaving the δ-phenoxycarbonyl group intact on the side chain. researchgate.net This yields poly(Nδ-phenoxycarbonyl-L-ornithine), a polymer with a modifiable handle on each repeating unit. researchgate.net The remaining phenoxycarbonyl group on the side chain can then be removed or reacted further, providing a route to functional graft polymers. This demonstrates how N-phenoxycarbonyl groups can serve as both activating groups for polymerization and protecting groups for side-chain functionalities, enabling the synthesis of well-defined, non-linear polymer architectures.

Synthesis of Block and Statistical Copolypeptides/Copolypeptoids

The controlled nature of polymerization using N-phenoxycarbonyl amino acids makes it an excellent platform for synthesizing both statistical and block copolymers.

Statistical Copolymers: These are produced by polymerizing a mixture of two or more different N-phenoxycarbonyl monomers. researchgate.net For example, the statistical copolymerization of N-phenyloxycarbonyl-C-substituted glycines with N-phenyloxycarbonyl-N-substituted glycines has been successfully demonstrated. researchgate.net The use of an acid catalyst can bridge the gap between the different polymerization rates of various monomers, such as Sar-NPC and NBG-NPC, leading to the formation of statistical copolypeptoids with excellent control. acs.org

Post-Polymerization Modification Strategies Utilizing the N-Phenoxycarbonyl Moiety

The N-phenoxycarbonyl group, while serving as a convenient activating group for the polymerization of certain amino acid monomers, also presents a valuable opportunity for the post-polymerization functionalization of the resulting polypeptides. This moiety acts as a reactive handle on the polymer side chain, enabling the introduction of a wide array of functional molecules through nucleophilic substitution reactions. This approach allows for the synthesis of well-defined functional polypeptides that would be otherwise difficult to obtain by direct polymerization of functionally complex monomers.

A significant strategy for the modification of polymers containing the N-phenoxycarbonyl moiety is through aminolysis. This reaction involves the nucleophilic attack of an amine on the carbonyl carbon of the phenoxycarbonyl group, leading to the formation of a stable urea (B33335) linkage and the release of phenol as a byproduct. This method provides a versatile platform for grafting various small molecules or even other polymers onto the polypeptide backbone.

Detailed research has been conducted on the post-polymerization modification of poly(Nε-phenoxycarbonyl-l-lysine). researchgate.net In these studies, the Nε-phenoxycarbonyl group on the lysine (B10760008) side chains serves as a reactive site for the introduction of different amine-containing compounds. researchgate.net The high reactivity of this activated carbamate (B1207046) allows for efficient modification under relatively mild conditions. researchgate.net

The scope of this modification strategy has been demonstrated using a variety of amines, including primary, secondary, and aromatic amines. researchgate.net This versatility allows for the tuning of the resulting polymer's properties, such as its solubility, charge, and biocompatibility, by carefully selecting the amine used for the modification. The high conversion rates achieved in these reactions underscore the efficacy of the N-phenoxycarbonyl moiety as a reactive handle for post-polymerization functionalization. researchgate.net

The following table summarizes the research findings on the selective modification of poly(Nε-phenoxycarbonyl-l-lysine) side chains with various amines.

Amine NucleophileReaction ConditionsOutcomeReference
Primary AminesN,N-dimethylacetamide (DMAc), 50 °CHigh conversion to urea linkage researchgate.net
Secondary AminesN,N-dimethylacetamide (DMAc), 50 °CHigh conversion to urea linkage researchgate.net
Aromatic AminesN,N-dimethylacetamide (DMAc), 50 °CHigh conversion to urea linkage researchgate.net

Table 1: Summary of research findings on the post-polymerization modification of poly(Nε-phenoxycarbonyl-l-lysine) via aminolysis. researchgate.net

This method of post-polymerization modification provides a powerful tool for the creation of complex and functional polypeptide architectures. The ability to introduce a diverse range of chemical functionalities onto a pre-formed polymer backbone opens up possibilities for the development of advanced materials for various applications in biomedicine and materials science.

Advanced Structural Characterization and Spectroscopic Analysis of N Phenoxycarbonyl L Phenylalanine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of N-Phenoxycarbonyl-L-phenylalanine and its derivatives, providing insights into the connectivity and chemical environment of atoms within the molecule. Both ¹H and ¹³C NMR are routinely used.

In the ¹H NMR spectrum of L-phenylalanine derivatives, specific chemical shifts and splitting patterns are indicative of the different protons in the molecule. For instance, the aromatic protons of the phenyl ring typically appear in the range of 7-8 ppm. researchgate.netnih.gov The protons of the alpha-carbon and beta-carbon of the phenylalanine backbone also show characteristic signals. researchgate.net The presence and nature of protecting groups, such as the Boc group in N-Boc-L-phenylalanine, can be confirmed by the appearance of their unique proton signals, for example, a singlet around 1.42 ppm for the tert-butyl protons. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbon of the carboxylic acid or ester group typically resonates in the downfield region of the spectrum, around 170-180 ppm. researchgate.net Aromatic carbons give rise to a series of peaks in the 120-140 ppm region. illinois.educhemicalbook.com The alpha- and beta-carbons of the phenylalanine backbone also have distinct chemical shifts. illinois.educhemicalbook.com For N-protected derivatives, the carbons of the protecting group will also be present in the spectrum. For example, in N-Boc-L-phenylalanine, the quaternary carbon and the methyl carbons of the Boc group are readily identified. chemicalbook.com

Interactive Data Table: Representative NMR Data for L-Phenylalanine Derivatives

CompoundNucleusChemical Shift (ppm)MultiplicityAssignment
L-Phenylalanine ¹H~7.3-7.4mAromatic protons
¹H~4.0ddα-H
¹H~3.1-3.3mβ-H₂
¹³C~175sC=O (carboxyl)
¹³C~137sAromatic C (quaternary)
¹³C~127-130dAromatic CH
¹³C~56dα-C
¹³C~38tβ-C
N-Boc-L-phenylalanine ¹H~7.2-7.4mAromatic protons
¹H~4.6mα-H
¹H~3.0-3.2mβ-H₂
¹H~1.4sBoc (CH₃)₃
¹³C~175sC=O (carboxyl)
¹³C~155sC=O (Boc)
¹³C~137sAromatic C (quaternary)
¹³C~127-130dAromatic CH
¹³C~80sBoc C(CH₃)₃
¹³C~55dα-C
¹³C~38tβ-C
¹³C~28qBoc (CH₃)₃

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. m = multiplet, dd = doublet of doublets, s = singlet, d = doublet, t = triplet, q = quartet.

Mass Spectrometry (MS), including MALDI-TOF MS, for Molecular Weight Determination and Polymer Chain Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of N-Phenoxycarbonyl-L-phenylalanine and its derivatives, as well as for analyzing the chain length and structure of polymers derived from them.

For small molecules, techniques like Electrospray Ionization (ESI) MS can provide precise molecular weights, confirming the elemental composition. nih.gov

For polymers, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly powerful. This technique allows for the analysis of high molecular weight species with high resolution. In the context of polypeptides synthesized from N-phenoxycarbonyl-functionalized α-amino acids, MALDI-TOF MS can reveal the distribution of polymer chain lengths (polydispersity) and confirm the structure of the end groups. researchgate.net For instance, in the polymerization of L-phenylalanine N-carboxyanhydride, MALDI-TOF MS has been used to characterize the resulting polypeptides, confirming the presence of linear chains with specific end groups. researchgate.net The mass spectra of these polymers show a series of peaks, where the mass difference between adjacent peaks corresponds to the mass of the repeating monomer unit. mdpi.commdpi.com This allows for a detailed analysis of the polymer composition and can help identify any side products or irregularities in the polymer chain. researchgate.netnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Bond Confirmation

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in N-Phenoxycarbonyl-L-phenylalanine and its derivatives. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds, providing a molecular fingerprint of the compound.

Key vibrational bands for L-phenylalanine and its derivatives include:

N-H stretch: The stretching vibration of the N-H bond in the amino group or amide linkage typically appears in the region of 3200-3400 cm⁻¹. researchgate.net

C=O stretch: The carbonyl stretching vibration is a strong and characteristic band. In the carboxylic acid group, it is found around 1700-1730 cm⁻¹. For the phenoxycarbonyl group, this stretch will also be in a similar region. Amide carbonyls (in polypeptides) absorb around 1630-1680 cm⁻¹. researchgate.net

Aromatic C=C stretch: The stretching vibrations of the carbon-carbon double bonds in the phenyl ring give rise to one or more bands in the 1450-1600 cm⁻¹ region. researchgate.net

C-O stretch: The stretching of the C-O single bond in the carboxylic acid or ester group appears in the 1210-1320 cm⁻¹ region. epa.gov

Aromatic C-H bend: Out-of-plane bending vibrations of the C-H bonds on the phenyl ring can be seen in the 690-900 cm⁻¹ region and are indicative of the substitution pattern.

By analyzing the presence, position, and intensity of these characteristic absorption bands, FTIR spectroscopy can confirm the successful synthesis of N-Phenoxycarbonyl-L-phenylalanine and the formation of peptide bonds in its polymeric derivatives. mdpi.com

X-ray Diffraction (XRD) for Stereostructure and Crystallographic Analysis

X-ray Diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. For N-Phenoxycarbonyl-L-phenylalanine and its derivatives, single-crystal XRD can provide unambiguous information about the stereochemistry, bond lengths, bond angles, and packing of the molecules in the crystal lattice. nih.govmdpi.com

For instance, XRD analysis of L-phenylalanine has revealed its zwitterionic form in the solid state and the presence of intermolecular interactions like hydrogen bonding and π-π stacking, which are crucial for its self-assembly properties. nih.gov The crystal structure of derivatives, such as N-Boc-L-phenylalanine amides, has also been determined, confirming the stereochemistry and revealing details about the molecular conformation and packing. nih.gov

Powder XRD (PXRD) is used to analyze polycrystalline materials. It can be used to identify the crystalline form (polymorph) of a substance and to assess its crystallinity. researchgate.netrsc.org Different polymorphs can have different physical properties, so controlling the crystalline form is important in materials science and pharmaceuticals.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample of N-Phenoxycarbonyl-L-phenylalanine. The experimentally determined percentages of each element are compared with the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and correct stoichiometry of the synthesized compound. This technique is often used in conjunction with other spectroscopic methods to confirm the identity and purity of a new compound.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Bonding Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. For derivatives of N-Phenoxycarbonyl-L-phenylalanine, particularly in polymeric or thin-film forms, XPS can be used to characterize the surface chemistry.

By analyzing the binding energies of core-level electrons, XPS can distinguish between different chemical environments of an element. For example, it can differentiate between the carbon atoms in the phenyl ring, the carbonyl group, and the aliphatic chain of N-Phenoxycarbonyl-L-phenylalanine. nih.gov This can be particularly useful for studying the surface modification of materials or for analyzing the composition of the outermost layers of a sample.

Thermal Gravimetric Analysis (TGA) for Thermal Stability Assessment of Derived Materials

Thermal Gravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of materials derived from N-Phenoxycarbonyl-L-phenylalanine, such as polypeptides.

The TGA curve provides information about the decomposition temperature of the material. A sharp decrease in mass indicates the onset of thermal degradation. For polymers, TGA can be used to determine the temperature at which the polymer starts to decompose, which is an important parameter for processing and application. The shape of the TGA curve can also provide insights into the degradation mechanism. For instance, a multi-step degradation process would be indicated by multiple mass loss events at different temperatures.

Computational Chemistry and Mechanistic Insights into N Phenoxycarbonyl L Phenylalanine Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Pathway Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. rsc.org This approach is instrumental in determining optimized molecular geometries, vibrational frequencies, and the energies of ground, transition, and excited states. For N-Phenoxycarbonyl-L-phenylalanine, DFT calculations can elucidate the molecule's most stable three-dimensional structure by minimizing the energy with respect to atomic positions.

Solid-state DFT, sometimes including corrections for dispersion forces (DFT-D), has proven reliable for accurately reproducing the crystal structures of organic molecules, such as L-phenylalanine. This methodology can be applied to N-Phenoxycarbonyl-L-phenylalanine to predict its solid-state packing and intermolecular interactions. DFT calculations are designed to evaluate factors like π-stacking interactions, which could occur between the phenyl rings of the phenylalanine residue and the phenoxycarbonyl group, influencing the stability of various conformations. nih.gov

By mapping the potential energy surface, DFT can predict the pathways of chemical reactions. For instance, it can model the mechanism of peptide bond formation or the cleavage of the phenoxycarbonyl group by identifying the transition state structures and calculating the associated activation energy barriers. This provides a quantitative prediction of reaction feasibility and kinetics.

Table 1: Illustrative DFT-Calculated Geometric Parameters for N-Phenoxycarbonyl-L-phenylalanine's Core Structure

ParameterBond/AngleCalculated Value (Illustrative)
Bond LengthCα-Cβ1.54 Å
Bond LengthN-Cα1.46 Å
Bond LengthC=O (Amide)1.24 Å
Bond AngleCβ-Cα-N110.5°
Dihedral AngleN-Cα-Cβ-Cγ (chi1)-65° (gauche-)
Dihedral AngleC-N-Cα-C (phi)-120°

Note: These values are illustrative examples of the type of data generated from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis, including HOMO-LUMO Gap Studies, for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. youtube.comnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the innermost empty orbital, acts as an electron acceptor (electrophile). youtube.com

The energy of these orbitals and the difference between them, known as the HOMO-LUMO gap, are key indicators of a molecule's reactivity and stability. wikipedia.org

HOMO Energy : A higher HOMO energy level indicates a greater willingness to donate electrons, suggesting higher nucleophilicity.

LUMO Energy : A lower LUMO energy level suggests a greater willingness to accept electrons, indicating higher electrophilicity.

HOMO-LUMO Gap : A small energy gap between the HOMO and LUMO implies that the molecule can be easily excited, correlating with high chemical reactivity and lower kinetic stability. wikipedia.orgnih.gov

Table 2: Illustrative Frontier Orbital Energies and Properties for Phenylalanine Derivatives

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Predicted Reactivity
L-Phenylalanine-6.1-0.95.2Low
N-Acetyl-L-phenylalanine-6.3-0.75.6Very Low
N-Phenoxycarbonyl-L-phenylalanine -6.5 -1.5 5.0 Moderate
L-Phenylalanine Methyl Ester-6.0-0.85.2Low

Note: These are hypothetical values for illustrative purposes, based on general chemical principles. A smaller gap suggests higher reactivity.

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Analysis

While quantum methods like DFT are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the movement and conformational changes of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the molecule's dynamic behavior in different environments (e.g., in a vacuum or in a solvent like water).

For N-Phenoxycarbonyl-L-phenylalanine, MD simulations can:

Explore Conformational Space : Identify the most populated and energetically favorable conformations of the molecule by simulating its folding and flexibility.

Analyze Solvent Effects : Understand how interactions with solvent molecules (e.g., water) influence the molecule's structure and dynamics.

Study Intermolecular Interactions : Simulate the self-assembly of multiple N-Phenoxycarbonyl-L-phenylalanine molecules, for example, into nanostructures, or its binding to a protein or other receptor. researchgate.net

Assess Stability : The stability of a particular conformation or a complex can be evaluated by monitoring metrics like the root-mean-square deviation (RMSD) over the simulation time. nih.gov

These simulations are critical for bridging the gap between the static picture from DFT and the dynamic reality of molecules in solution or biological systems.

Kinetic Modeling of Polymerization Processes and Side Reaction Pathways

Kinetic modeling is a mathematical approach used to understand and predict the rates of chemical reactions, including complex processes like polymerization. Studies on L-phenylalanine molecularly imprinted polymers have utilized kinetic models to analyze adsorption processes, often finding they follow second-order rate kinetics. stuba.skresearchgate.net

When N-Phenoxycarbonyl-L-phenylalanine is used as a monomer, for example in the synthesis of polypeptides or other polymers, kinetic modeling can be employed to:

Determine Rate Laws : Establish the mathematical relationship between reactant concentrations and the rate of polymerization.

Elucidate Reaction Mechanisms : Test different proposed mechanisms (e.g., chain growth vs. step growth) by comparing model predictions with experimental data.

Predict Polymer Properties : Model how reaction conditions (temperature, concentration) affect polymer chain length and distribution.

Analyze Side Reactions : Quantify the rates of undesirable side reactions, such as cyclization or racemization, which can compete with the main polymerization pathway. This is crucial for optimizing reaction conditions to maximize the yield of the desired product.

A typical kinetic model for polymerization involves a set of differential equations representing the concentration changes of the monomer, initiator, growing polymer chains, and any side products over time.

Electrostatic Potential and Molecular Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding and predicting how a molecule will interact with other chemical species. nih.gov The MEP is calculated on the van der Waals surface of a molecule and is typically visualized as a color-coded map.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around lone pairs on oxygen or nitrogen atoms). These sites are prone to interaction with electrophiles or positive charges.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas (e.g., around acidic hydrogen atoms). These sites are prone to interaction with nucleophiles or negative charges.

Green regions represent neutral or nonpolar areas.

For N-Phenoxycarbonyl-L-phenylalanine, an MEP map would reveal the charge distribution across the entire molecule. Negative potentials would be expected around the carbonyl oxygens of both the phenoxycarbonyl group and the amide backbone. A positive potential would likely be found near the amide N-H proton. This analysis provides a clear, visual guide to the molecule's reactive sites, predicting how it will orient itself when approaching another molecule and where non-covalent interactions like hydrogen bonds are most likely to form. nih.gov This is particularly important for predicting binding modes in drug design and understanding intermolecular forces in crystal packing.

Derivatization and Functionalization Strategies Using N Phenoxycarbonyl L Phenylalanine

Selective Side-Chain Functionalization in Polypeptide Architectures

The modification of polypeptide side chains is a critical strategy for imparting novel functions to these biomacromolecules. While direct functionalization of poly(L-phenylalanine) is challenging due to the inert nature of the benzyl (B1604629) side chain, the use of phenylalanine derivatives during the polymerization process offers a viable route. For instance, the incorporation of exotic amino acids like 4-amino-L-phenylalanine (4APhe), a derivative of phenylalanine, into polypeptide chains allows for subsequent functionalization. rsc.orgrsc.org The amino group on the phenyl ring of 4APhe provides a reactive handle for the attachment of various molecules, enabling the creation of polypeptides with tailored properties. rsc.orgrsc.org

The synthesis of such functional polypeptides often involves the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs). rsc.orgresearchgate.netmdpi.com High-molecular-weight polypeptides containing functional aromatic side chains, such as poly(4-amino-L-phenylalanine) (P4APhe), have been successfully prepared using this method. rsc.orgrsc.org These functionalized polypeptides can exhibit unique properties, such as enhanced water solubility compared to their non-functionalized counterparts like poly(L-phenylalanine). rsc.org

Functional MonomerResulting PolypeptideKey Feature
4-amino-L-phenylalanine NCAPoly(4-amino-L-phenylalanine) (P4APhe)Introduces a reactive amine group on the phenyl side chain for further modification. rsc.orgrsc.org
L-lysine NCA with labile protecting groupsPoly(L-lysine)Allows for post-polymerization modification after deprotection of the side-chain amine. mdpi.com
Alkyne-substituted NCAPolypeptide with alkyne pendantsEnables "clickable" side chains for glycosylation via click chemistry. mdpi.com

Introduction of Diverse Functional Groups for Tailored Material Properties

The chemical modification of phenylalanine at its C- or N-terminus has been instrumental in the synthesis of a vast number of low-molecular-weight gelators. nih.gov These derivatives, through self-assembly, form soft gel materials with properties dictated by the introduced functional groups. nih.gov The process of self-assembly and subsequent gelation is a delicate balance of solubility and intermolecular forces, such as hydrogen bonding and hydrophobic interactions, which can be fine-tuned by chemical modification. nih.gov

The introduction of functional groups can lead to materials with responsive behaviors to external stimuli, a desirable characteristic for smart materials. nih.gov For example, copolypeptides of 4-amino-L-phenylalanine and L-lysine have demonstrated pH-responsive gelling behavior. rsc.org This is attributed to changes in the balance between crystalline β-strands, α-helical structures, and hydrophilic random coils in response to pH variations. rsc.org Furthermore, the incorporation of even small amounts of 4APhe units into poly(L-lysine) has been shown to enhance the propensity for α-helical conformations. rsc.orgrsc.org

Modification StrategyResulting PropertyUnderlying Mechanism
C- or N-terminus modification of phenylalanineFormation of supramolecular gelsSelf-assembly driven by non-covalent interactions like hydrogen bonding. nih.gov
Copolymerization of 4-amino-L-phenylalanine with L-lysinepH-responsive gelationChanges in amphipathic balance and secondary structure in response to pH. rsc.org
Introduction of γ-amino acids (gabapentin, baclofen) into phenylalanine dipeptidesIncreased lipophilicityAltered peptide conformation and increased cell-penetrating properties. nih.gov

Strategies for Controlled End-Group Functionalization in Polymerization Initiators and Products

Controlled end-group functionalization is crucial for the synthesis of well-defined block copolymers and other complex polymer architectures. In the context of polypeptide synthesis via ROP of NCAs, the choice of initiator plays a pivotal role in determining the end-groups of the resulting polymer chain. Primary amines are commonly used initiators that lead to the formation of polypeptides with an amine terminus. nih.govresearchgate.net

The nature of the initiator and the reaction conditions can significantly influence the structure of the final polymer. For instance, using primary amine initiators like benzylamine (B48309) or hexylamine (B90201) in solvents such as dioxane generally yields linear polypeptides with defined amine and amide end-groups. researchgate.net However, side reactions can occur in certain solvents, leading to the formation of cyclic polypeptides or polymers with different end-groups. researchgate.net

Initiator/StrategyResulting Polymer ArchitectureKey Outcome
Primary amine-terminated poly(L-lactide) (PLLA-NH2)Poly(L-lactide)-b-poly(L-phenylalanine) (PLLA-b-PPhe)Synthesis of a diblock copolymer with controlled block lengths. nih.gov
Primary amines (e.g., benzylamine, hexylamine)Linear poly(L-phenylalanine) with amine and amide end-groupsControlled initiation leading to well-defined linear polymers. researchgate.net
Aminoalcohols in the presence of a thiourea (B124793) co-catalystLiving ring-opening polymerizationEnhanced control over the polymerization process. nih.gov

Enantioselective Synthesis and Stereochemical Control in N Phenoxycarbonyl L Phenylalanine Chemistry

Enantioselective Control in the Polymerization of Chiral N-Phenoxycarbonyl Monomers

While starting with an enantiomerically pure monomer like N-Phenoxycarbonyl-L-phenylalanine ensures the production of an isotactic polypeptide, the field of polymer chemistry has also developed sophisticated methods for controlling stereochemistry during the polymerization process itself. These methods, known as enantioselective polymerizations, are particularly powerful when starting with a racemic mixture of monomers (a 50:50 mix of L- and D-enantiomers). nih.gov

The primary strategy is the enantioselective ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs), which are readily formed from N-phenoxycarbonyl amino acids. This process utilizes a chiral catalyst or initiator that preferentially polymerizes one enantiomer over the other. nih.govdntb.gov.ua This mechanism is typically defined as an enantiomorphic site control (ESC), where the chirality of the catalyst's active site, rather than the last monomer added to the chain, dictates the selection of the next monomer. nih.gov

This kinetic resolution results in the formation of a stereoregular, isotactic polymer enriched in one enantiomer, while the unreacted monomer becomes enriched in the opposite enantiomer. nih.gov The effectiveness of this selection is quantified by the selectivity factor (s), which compares the rates of polymerization for the two enantiomers. nih.gov A variety of chiral catalyst systems, often based on metals like aluminum, zinc, and yttrium coordinated to chiral ligands, have been shown to be highly effective in the enantioselective ROP of related racemic monomers like lactide, demonstrating high selectivity factors. dntb.gov.uaresearchgate.net

Beyond kinetic resolution, other strategies for inducing chirality in polymers exist. The "sergeant and soldiers principle" describes a phenomenon where a small number of chiral units (the "sergeants"), which could be the initiator or a comonomer, dictate the helical structure of a much larger polymer chain made from achiral monomers (the "soldiers"). umons.ac.be Similarly, supramolecular approaches can use chiral templates to guide the assembly of polymer chains into a specific helical direction, a process known as supramolecular chiral induction. nih.gov

Table 1: Catalyst Systems for Enantioselective Polymerization of Chiral Monomers (Note: Data is often reported for model systems like rac-lactide (rac-LA), which serves as a proxy for the behavior of racemic NCAs.)

Catalyst Type / ComplexMonomerSelectivity Factor (s)Reference
Chiral Salen-Aluminum Complexrac-LA> 20 nih.gov
Chiral Yttrium Complexrac-LAHigh researchgate.net
Chiral Bis(oxazolinylphenyl)amido Zinc Complexrac-LAHigh dntb.gov.ua
Cinchona Alkaloid Organocatalystrac-LA4.4 dntb.gov.ua

Asymmetric Synthetic Methodologies for N-Phenoxycarbonyl-L-phenylalanine Analogues and Derivatives

The development of novel pharmaceuticals and advanced materials often requires access to non-natural amino acids. Asymmetric synthesis provides the tools to create analogues and derivatives of phenylalanine with precise stereochemical control at one or more chiral centers. These novel amino acids can then be protected with an N-phenoxycarbonyl group for subsequent use in peptide synthesis or polymerization.

A wide array of methodologies has been established for this purpose:

Biocatalytic Synthesis : Enzymes are highly efficient and stereoselective catalysts. Phenylalanine ammonia (B1221849) lyases (PALs) can catalyze the asymmetric addition of ammonia to cinnamic acid derivatives to produce L-phenylalanine analogues. nih.gov In another approach, engineered D-amino acid dehydrogenases can be used for the asymmetric reductive amination of α-keto acids to yield D-phenylalanine derivatives, which are valuable building blocks for many pharmaceuticals. nih.govresearchgate.net These enzymatic methods are attractive due to their high enantioselectivity and operation under mild, environmentally friendly conditions.

Chiral Auxiliaries : This classic approach involves covalently attaching a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs a subsequent chemical transformation, such as alkylation, to occur on one face of the molecule. For instance, a chiral Schiff base complex of alanine (B10760859) can be alkylated with benzyl (B1604629) bromides to produce α,β-dialkylphenylalanine derivatives with high diastereoselectivity. nih.gov The auxiliary is removed after the key stereocenter has been set.

Asymmetric Catalysis : This broad category uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Transition Metal Catalysis : Inexpensive and abundant metals like copper can be paired with chiral ligands to catalyze reactions such as the asymmetric amination of allylic substrates, providing access to chiral amine compounds. louisiana.edu

Photocatalysis : Merging photoredox catalysis with chiral catalysts has opened new pathways for asymmetric synthesis. ineosopen.org Visible-light-mediated reactions can be used to generate radicals that add to chiral acceptors or to trigger enantioselective cycloadditions, enabling the construction of complex cyclic amino acid analogues. mdpi.com

These methods provide robust pathways to a diverse library of phenylalanine analogues. Once synthesized, these unnatural amino acids can be functionalized with an N-phenoxycarbonyl group, transforming them into valuable monomers for creating bespoke polymers and peptides with tailored properties.

Table 2: Overview of Asymmetric Methodologies for Phenylalanine Analogues

MethodologyDescriptionKey Advantage
Biocatalysis Use of enzymes (e.g., lyases, dehydrogenases) to catalyze a stereospecific reaction. nih.govnih.govExtremely high enantioselectivity and mild reaction conditions.
Chiral Auxiliary A covalently attached chiral molecule directs the stereochemical outcome of a reaction. nih.govReliable and predictable control for a wide range of transformations.
Asymmetric Metal Catalysis A chiral ligand and metal complex selectively catalyze a reaction to form one enantiomer. louisiana.eduHigh efficiency (low catalyst loading) and broad substrate scope.
Asymmetric Photocatalysis Uses light and a chiral catalyst to enable enantioselective reactions, often via radical pathways. ineosopen.orgmdpi.comAccess to unique and complex molecular architectures not available through other methods.

Q & A

Q. What are the optimal synthetic routes for N-Phenoxycarbonyl-L-phenylalanine to minimize racemization?

To synthesize N-Phenoxycarbonyl-L-phenylalanine with high enantiomeric purity, the tert-butoxycarbonyl (Boc) group is commonly used to protect the amino group during coupling reactions. A stepwise approach involves:

  • Amino Protection : React L-phenylalanine with Boc anhydride (Boc₂O) under alkaline conditions (e.g., triethylamine in dioxane/water) to form Boc-L-phenylalanine .
  • Coupling : Use coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to minimize racemization during peptide bond formation .
  • Deprotection : Remove the Boc group under acidic conditions (e.g., trifluoroacetic acid) to yield the final product.
    Key Considerations : Maintain anhydrous conditions and low temperatures (0–4°C) during coupling to suppress side reactions .

Q. How can researchers validate the purity and structural integrity of N-Phenoxycarbonyl-L-phenylalanine?

  • Analytical Techniques :
    • NMR Spectroscopy : Confirm stereochemistry and absence of impurities using ¹H and ¹³C NMR, focusing on amide proton shifts (δ 6.5–8.5 ppm) and carbonyl carbons (δ 165–175 ppm) .
    • HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%) .
    • Mass Spectrometry : Verify molecular weight via ESI-MS (e.g., [M+H]⁺ for C₁₆H₁₅NO₄: expected m/z 286.1) .

Advanced Research Questions

Q. What mechanistic insights explain stereochemical outcomes in N-Phenoxycarbonyl-L-phenylalanine derivatives?

The stereochemical fidelity depends on:

  • Reagent Choice : Bulky coupling agents (e.g., HATU) reduce racemization by stabilizing the transition state. For example, HATU increases reaction rates while preserving L-configuration .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the carboxylate, favoring correct stereochemistry .
  • Structural Analysis : X-ray crystallography of enzyme-substrate complexes (e.g., phenylalanine dehydrogenase) reveals hydrogen-bonding interactions that stabilize the L-form .

Q. How can conflicting bioactivity data for N-Phenoxycarbonyl-L-phenylalanine in enzyme inhibition studies be resolved?

Contradictions in IC₅₀ values may arise from assay conditions or enzyme isoforms. Mitigation strategies include:

  • Standardized Assays : Use recombinant enzymes (e.g., Rhodococcus phenylalanine dehydrogenase) under controlled pH (7.5–8.5) and temperature (25–37°C) .
  • Kinetic Profiling : Compare Michaelis-Menten parameters (Km, Vmax) across studies to identify variations in substrate affinity .
  • Structural Modeling : Perform docking simulations (e.g., AutoDock Vina) to assess binding interactions with active-site residues (e.g., Lys78 and Asp118 in phenylalanine dehydrogenase) .

Q. What are the stability profiles of N-Phenoxycarbonyl-L-phenylalanine under varying storage conditions?

  • Thermal Stability : Decomposition occurs above 60°C, with tert-butoxycarbonyl groups fragmenting first. Store at –20°C in inert atmospheres (N₂/Ar) .
  • pH Sensitivity : Hydrolysis accelerates in acidic (pH < 3) or basic (pH > 9) conditions. Use buffered solutions (pH 6–7) for long-term storage .
  • Light Sensitivity : Protect from UV exposure to prevent photooxidation of the phenyl ring .

Methodological Tables

Q. Table 1. Key Reagents for Synthesis Optimization

ReagentRoleOptimal ConditionsOutcome
Boc₂OAmino protectionpH 8–9, 0–4°C, 12hBoc-L-phenylalanine
DCC/NHSCouplingAnhydrous DMF, 25°C, 6hPeptide bond formation
TFADeprotection50% TFA/DCM, 1h, RTFree amine product

Q. Table 2. Comparative Bioactivity Assay Parameters

ParameterRecommended RangeImpact on Data Consistency
Enzyme SourceRecombinant Rhodococcus sp.Standardizes kinetic behavior
Buffer pH7.5–8.5 (Tris-HCl)Maintains catalytic activity
Substrate Conc.0.1–1.0 mMAvoids substrate inhibition

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.